Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate is a chemical compound with the CAS Number: 2378501-43-8 . It has a molecular weight of 326.83 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-11(9-20)7-19(4)10-12-5-6-13(16)18-17-12/h5-6,11H,7-10H2,1-4H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder with a storage temperature of 4°C .Scientific Research Applications
Synthetic Methodologies and Applications
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : Research demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to mixtures of isomeric pyrazoles. These compounds were easily separated and obtained on a multigram scale, highlighting a method that could potentially be adapted for synthesizing structurally related compounds (Iminov et al., 2015).
Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones : This study presents a facile protocol for preparing various quinoxaline-3-carbonyl compounds, which could be relevant for synthesizing related compounds. The method uses readily available carbazates (or acyl hydrazines) and K2S2O8 as an oxidant in metal- and base-free conditions, suggesting a potential synthetic route for related structures (Xie et al., 2019).
Synthesis and Crystal Structure Analysis : A study focused on the synthesis and crystal structure determination of a complex compound, showcasing the application of X-ray diffraction in understanding the molecular structure of synthetic compounds. Such analytical techniques are crucial for confirming the structure of newly synthesized compounds, including those related to the compound of interest (Xia, 2001).
TBHP-promoted Sequential Carboxamidation and Aromatisation : The study explores the use of tert-butyl hydroperoxide (TBHP) in promoting sequential carboxamidation and aromatisation of isonitriles with formamides. This reaction pathway could offer insights into functional group transformations relevant to the synthesis or modification of related compounds (Feng et al., 2014).
Silylmethyl-substituted Aziridine and Azetidine as Masked Dipoles : This research illustrates the use of silylmethyl-substituted aziridine and azetidine in generating imidazoline, oxazolidine, and tetrahydropyrimidine products. The study could provide a framework for understanding how similar structural motifs might be utilized in synthetic chemistry (Yadav & Sriramurthy, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-8-10(9-20)7-19(4)13(21)11-5-6-12(16)18-17-11/h5-6,10H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTUTGZGMWAZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN(C)C(=O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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